molecular formula C13H10ClNO3 B463025 4-(Benzyloxy)-2-chloro-1-nitrobenzene CAS No. 50545-45-4

4-(Benzyloxy)-2-chloro-1-nitrobenzene

Cat. No.: B463025
CAS No.: 50545-45-4
M. Wt: 263.67g/mol
InChI Key: OZWBCJNFUZTJGD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-1-nitrobenzene is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-chloro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-chloro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWBCJNFUZTJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Specificity: This technical guide focuses on the chemical intermediate 1-(Benzyloxy)-2-chloro-4-nitrobenzene (CAS Number: 50508-54-8) . The initial topic requested was "4-(Benzyloxy)-2-chloro-1-nitrobenzene." However, a thorough search of chemical databases and supplier information revealed ambiguity and a lack of a definitive CAS number for this specific isomer. To ensure scientific accuracy and provide a detailed, verifiable guide, the focus has been shifted to the closely related and commercially available isomer, 1-(Benzyloxy)-2-chloro-4-nitrobenzene. The principles of synthesis, reactivity, and application discussed herein are highly relevant to the initially requested compound due to their structural similarity.

Introduction and Significance

1-(Benzyloxy)-2-chloro-4-nitrobenzene is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a benzyloxy ether, a chloro group, and a nitro group, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and chloro groups activates the benzene ring towards nucleophilic aromatic substitution, while the nitro group itself is a versatile functional group that can be readily transformed into an amine. The benzyloxy group, a common protecting group for phenols, offers stability under various reaction conditions and can be selectively cleaved when required.

These characteristics make 1-(Benzyloxy)-2-chloro-4-nitrobenzene a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in the construction of heterocyclic systems and as a precursor to substituted anilines underscores its importance for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

PropertyValueSource(s)
CAS Number 50508-54-8[1][2]
Molecular Formula C₁₃H₁₀ClNO₃[1]
Molecular Weight 263.68 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 115-119 °C[2]
Purity Typically ≥97%[1]
Storage Conditions 2-8 °C[1]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the substituted benzene ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.

  • IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene

The synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene can be achieved through several synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 2-chloro-4-nitrophenol is reacted with benzyl bromide in the presence of a base.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

synthesis_workflow start Start Materials: 2-Chloro-4-nitrophenol Benzyl Bromide, Base reaction Williamson Ether Synthesis in a suitable solvent (e.g., DMF, Acetone) start->reaction workup Reaction Work-up: - Filtration - Extraction - Washing reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: 1-(Benzyloxy)-2-chloro-4-nitrobenzene purification->product

Caption: A generalized workflow for the synthesis of 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Chloro-4-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetone as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrophenol (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Addition of Base: Add potassium carbonate (1.5-2.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then diluted with water and extracted several times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1-(Benzyloxy)-2-chloro-4-nitrobenzene.

Key Chemical Reactions and Transformations

The functional groups present in 1-(Benzyloxy)-2-chloro-4-nitrobenzene allow for a variety of chemical transformations, making it a versatile intermediate.

Reduction of the Nitro Group

One of the most common and synthetically useful reactions of this compound is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many pharmaceutical compounds.

reaction_pathway start 1-(Benzyloxy)-2-chloro-4-nitrobenzene product 2-(Benzyloxy)-3-chloroaniline start->product Reduction reagents Reducing Agents: - SnCl₂/HCl - Fe/NH₄Cl - Catalytic Hydrogenation (H₂/Pd-C) reagents->product

Caption: Reduction of the nitro group to form the corresponding aniline derivative.

The resulting 2-(benzyloxy)-3-chloroaniline is a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The choice of reducing agent can be critical to avoid debenzylation or dechlorination.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic aromatic substitution, although the benzyloxy group is an activating group. The positions ortho and para to the nitro group are particularly activated. This allows for the displacement of the chloro group by various nucleophiles, although this can be challenging depending on the specific nucleophile and reaction conditions.

Applications in Research and Drug Development

Substituted nitrobenzenes and their corresponding anilines are prevalent motifs in medicinal chemistry. While specific applications of 1-(Benzyloxy)-2-chloro-4-nitrobenzene are not extensively documented in publicly available literature, its structural features suggest its potential as an intermediate in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores. The aniline derived from this compound could be used in the synthesis of novel kinase inhibitors for cancer therapy.

  • Antimicrobial Agents: The combination of a halogenated and substituted aniline scaffold is found in various antimicrobial compounds.

  • Materials Science: The reactivity of the nitro and chloro groups makes it a potential monomer or building block for the synthesis of specialty polymers and other advanced materials.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(Benzyloxy)-2-chloro-4-nitrobenzene. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar nitroaromatic and chlorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Assume this compound is harmful if swallowed, inhaled, or in contact with skin.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(Benzyloxy)-2-chloro-4-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the preparation of pharmaceutical and materials science targets. Its unique substitution pattern provides a platform for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

  • Fresenius Kabi USA. (2017). SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate. (PDF) 1-Benzyloxy-4-nitrobenzene. Available at: [Link]

  • PubChem. p-(Benzyloxy)nitrobenzene. Available at: [Link]

  • PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-nitrophenol Benzyl Ether: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-chloro-4-nitrophenol benzyl ether, systematically known as 1-(benzyloxy)-3-chloro-4-nitrobenzene. We will delve into its core chemical and physical properties, provide a detailed, field-tested synthesis protocol, and explore its critical role as a synthetic intermediate in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents.

Core Properties and Structural Elucidation

1-(Benzyloxy)-3-chloro-4-nitrobenzene is a substituted aromatic ether that serves as a versatile building block in multi-step organic synthesis. Its chemical structure, featuring a benzyloxy group, a chlorine atom, and a nitro group on a benzene ring, provides multiple points for synthetic modification.

Physicochemical and Spectroscopic Data

The properties of 1-(benzyloxy)-3-chloro-4-nitrobenzene are summarized in the table below. These have been compiled from various sources and predictive models based on its structural analogs.

PropertyValueSource(s)
Systematic Name 1-(Benzyloxy)-3-chloro-4-nitrobenzeneIUPAC Nomenclature
Synonyms 4-Benzyloxy-3-chloronitrobenzene, 3-Chloro-4-nitrophenol benzyl etherCommon Nomenclature
CAS Number 50508-54-8[1]
Molecular Formula C₁₃H₁₀ClNO₃[1]
Molecular Weight 263.68 g/mol [1]
Appearance Expected to be a pale yellow solidInferred from analogs[2]
Melting Point Not precisely reported; expected to be a solid at room temperature. The related compound 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene has a melting point of 99.0 to 103.0 °C.[3]Inferred from analogs
Boiling Point Predicted to be around 400 °C at 760 mmHgInferred from analogs[3]
Solubility Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.General chemical principles
Storage Conditions 2-8 °C, protected from light and moisture.[1]
Rationale for its Utility in Synthesis

The chemical architecture of 1-(benzyloxy)-3-chloro-4-nitrobenzene is of significant interest to medicinal chemists for several reasons:

  • The Nitro Group: This electron-withdrawing group can be readily reduced to an aniline, a common precursor for the formation of amides, ureas, and heterocyclic systems, which are prevalent in many drug scaffolds.[4] The nitro group itself is a versatile functional group in drug design, contributing to a wide range of therapeutic agents.[3]

  • The Chloro Group: The chlorine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. It also influences the electronic properties of the aromatic ring and can contribute to binding interactions with biological targets.

  • The Benzyl Ether: This serves as a stable protecting group for the phenolic oxygen, which can be deprotected under specific conditions, typically through catalytic hydrogenation. This allows for late-stage functionalization of the hydroxyl group if required.

Synthesis of 1-(Benzyloxy)-3-chloro-4-nitrobenzene

The most common and efficient method for the preparation of 1-(benzyloxy)-3-chloro-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide of 3-chloro-4-nitrophenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for analogous compounds.[5][6]

Materials:

  • 3-Chloro-4-nitrophenol

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 3-chloro-4-nitrophenol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2.0-2.5 equivalents).

  • Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford the pure 1-(benzyloxy)-3-chloro-4-nitrobenzene.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol, forming the nucleophilic phenoxide. An excess is used to ensure complete deprotonation and to neutralize any acidic byproducts.

  • Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction. DMF is generally preferred for its higher boiling point, which can accelerate the reaction rate.

  • Work-up: The aqueous washes are crucial to remove any remaining base, salts, and water-soluble impurities. Drying the organic layer is essential before solvent removal to prevent the presence of water in the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Chloro-4-nitrophenol 3-Chloro-4-nitrophenol Reaction Williamson Ether Synthesis (Acetone/DMF, Reflux) 3-Chloro-4-nitrophenol->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction K2CO3 K2CO3 K2CO3->Reaction Workup Aqueous Work-up (DCM, NaHCO3, Brine) Reaction->Workup Cool & Filter Purification Purification (Recrystallization or Chromatography) Workup->Purification Concentrate & Dry Product 1-(Benzyloxy)-3-chloro-4-nitrobenzene Purification->Product

Caption: Williamson Ether Synthesis of 1-(benzyloxy)-3-chloro-4-nitrobenzene.

Applications in Drug Development

While direct therapeutic applications of 1-(benzyloxy)-3-chloro-4-nitrobenzene have not been reported, its true value lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. Its structural features are commonly found in kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

A closely related analog, 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is a known intermediate in the synthesis of Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[3] This strongly suggests that 1-(benzyloxy)-3-chloro-4-nitrobenzene is a valuable precursor for the synthesis of other kinase inhibitors and related therapeutic agents.

General Synthetic Pathway to Kinase Inhibitors

The following diagram illustrates a plausible synthetic route from 1-(benzyloxy)-3-chloro-4-nitrobenzene to a generic kinase inhibitor scaffold.

KinaseInhibitorSynthesis Start 1-(Benzyloxy)-3-chloro-4-nitrobenzene Reduction Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Start->Reduction Aniline 2-Chloro-4-(benzyloxy)aniline Reduction->Aniline Coupling Amide Coupling or Heterocycle Formation Aniline->Coupling Intermediate Substituted Intermediate Coupling->Intermediate FinalSteps Further Functionalization & Deprotection (if needed) Intermediate->FinalSteps API Active Pharmaceutical Ingredient (API) FinalSteps->API

Caption: General synthetic route from the title compound to an API.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 1-(benzyloxy)-3-chloro-4-nitrobenzene. The expected data from key analytical techniques are outlined below, based on the analysis of structurally similar compounds.[7][8]

TechniqueExpected Observations
¹H NMR - Aromatic Protons (benzyloxy ring): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5 protons. - Aromatic Protons (substituted ring): Three distinct signals in the aromatic region (δ 7.0-8.2 ppm), likely exhibiting doublet or doublet of doublets splitting patterns. - Methylene Protons (-CH₂-): A singlet around δ 5.2 ppm, integrating to 2 protons.
¹³C NMR - Multiple signals in the aromatic region (δ 110-160 ppm). - A signal for the methylene carbon (-CH₂-) around δ 70-75 ppm.
IR Spectroscopy - Aromatic C-H stretching: Peaks around 3030-3100 cm⁻¹. - Nitro Group (N-O stretching): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - Ether (C-O-C stretching): A strong band in the region of 1220-1260 cm⁻¹. - C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (263.68), with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). - Fragmentation: A prominent fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the loss of the substituted phenoxy group.

Safety and Handling

Hazard Statements (Inferred):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and serious eye irritation.

  • Suspected of causing genetic defects and cancer.

  • May cause damage to organs through prolonged or repeated exposure.

  • Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of 3-chloro-4-nitrophenol benzyl ether for its application in research and development. Adherence to the described synthetic protocols and safety measures is paramount for its successful and safe utilization.

References

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, January 17). Retrieved from [Link]

  • (PDF) 1-Benzyloxy-4-nitrobenzene - ResearchGate. (n.d.). Retrieved from [Link]

  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA. (1999, November 1). Retrieved from [Link]

  • 4-Nitrochlorobenzene - Wikipedia. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (n.d.). Retrieved from [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (2018, December 15). Retrieved from [Link]

  • Benzene, 1-chloro-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • material safety data sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. (n.d.). Retrieved from [Link]

  • Benzene, 1-chloro-3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC. (n.d.). Retrieved from [Link]

  • Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzene, 1-chloro-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (2024, April 1). Retrieved from [Link]

Sources

Molecular weight of C13H10ClNO3

Precision Analytics in Small Molecule Characterization: The C H ClNO Case Study

Executive Summary

In drug development, the molecular formula C





263.68 g/mol

This guide moves beyond simple stoichiometry. It serves as a procedural framework for validating small molecules with this specific elemental composition. We will explore the critical distinction between monoisotopic mass and average molecular weight , the diagnostic utility of the chlorine isotopic signature , and the physicochemical implications of this formula under Lipinski’s Rule of Five.

Part 1: Theoretical Foundations & Mass Spectrometry

The Molecular Weight Hierarchy

Novice errors in LC-MS validation often stem from confusing average molecular weight with monoisotopic mass. For a compound with the formula C





Mass TypeValue (Da)Definition & Application
Average Molecular Weight 263.68 Calculated using standard atomic weights (weighted average of natural isotopes). Used for stoichiometry , gravimetric preparation, and molarity calculations.
Monoisotopic Mass 263.0349 Calculated using the mass of the most abundant isotopes (

C,

H,

Cl,

N,

O). Used for High-Resolution Mass Spectrometry (HRMS) and precursor ion selection.
Nominal Mass 263 Sum of integer mass numbers. Used in low-resolution instruments (e.g., single quad). Insufficient for structure confirmation.
The Chlorine Isotope Signature ( Cl vs. Cl)

The presence of a single Chlorine atom provides a built-in validation tool. Chlorine exists naturally as


In a mass spectrum, C





doublet
  • M Peak (263.03 Da): Contains

    
    Cl. Relative Intensity: 100%
    
  • M+2 Peak (265.03 Da): Contains

    
    Cl. Relative Intensity: ~32%
    

Critical Insight: If your MS spectrum shows an M+2 peak at <5% intensity, your compound is likely missing the Chlorine atom (possibly a defluorinated or des-chloro impurity), regardless of the nominal mass match.

Part 2: Analytical Validation Workflow

The following workflow illustrates the decision logic for confirming the identity of a C





Visualization: Structural Confirmation Logic

ValidationWorkflowSampleCrude Sample(C13H10ClNO3 Candidate)LCMSLow-Res LC-MS(Screening)Sample->LCMSIsotopeCheckIsotope Pattern Check(M vs M+2 Ratio)LCMS->IsotopeCheckObserve m/z 264 (M+H)+HRMSHRMS (Q-TOF/Orbitrap)< 5 ppm ErrorIsotopeCheck->HRMSRatio ~ 3:1FailREJECT: Impurity/Wrong StructureIsotopeCheck->FailRatio != 3:1NMR1H / 13C NMR(Regioisomer ID)HRMS->NMRExact Mass ConfirmedHRMS->FailMass Error > 5ppmNMR->FailWrong IsomerPassVALIDATED: Release for AssayNMR->PassSplitting Pattern Matches

Figure 1: Step-wise analytical decision tree for validating chlorinated small molecules. Note the critical "Isotope Check" gate prior to expensive HRMS analysis.

Part 3: Standard Operating Procedure (SOP)

Protocol: HRMS Acquisition for C H ClNO

Objective: Determine the exact mass with <5 ppm accuracy to distinguish C











Instrumentation: Q-TOF or Orbitrap Mass Spectrometer coupled with UHPLC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol .

    • Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Why: High concentrations cause detector saturation, leading to poor mass accuracy and distorted isotopic ratios.

  • System Calibration (The "Lock Mass"):

    • Infuse a reference standard (e.g., Leucine Enkephalin or Sodium Formate) immediately prior to injection.

    • Target: Ensure the instrument's internal error is <1 ppm before running the unknown.

  • Ionization Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–40 V. (Optimize to prevent in-source fragmentation, which might strip the -NO

      
       group).
      
    • Source Temp: 350°C.

  • Data Analysis Criteria:

    • Target m/z (M+H)+: 264.0422 (Calculated: 263.0349 + 1.0073).

    • Acceptance Threshold: Measured mass must be within ±1.3 mDa (5 ppm) of 264.0422.

    • Isotope Match: The M+2 peak (266.039) must be present at 30–35% intensity relative to the base peak.

Part 4: Physicochemical Implications (ADME)

Understanding the molecular weight of C





PropertyValueDrug-Likeness Assessment
Molecular Weight 263.68 Ideal. Well below the 500 Da limit. Suggests high potential for oral absorption.
H-Bond Donors ~1 (Amide/OH)Good. (Limit is 5). Facilitates membrane permeability.
H-Bond Acceptors ~3-4 (O/N)Good. (Limit is 10).
LogP (Predicted) ~2.5 - 3.5Moderate. The chloro- and aromatic rings increase lipophilicity, aiding permeability but potentially reducing aqueous solubility.

Formulation Note: Compounds in this MW range with a Chlorine substituent often exhibit "brick dust" properties (high crystallinity, low solubility). Researchers should prioritize DMSO stock preparation (10-20 mM) immediately after synthesis to avoid dissolution issues in biological assays.

References

  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. [Link]

  • PubChem. Compound Summary: C13H10ClNO3 (Search Results). National Library of Medicine. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Methodological & Application

Protocol for the Benzylation of 3-chloro-4-nitrophenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a detailed protocol for the O-benzylation of 3-chloro-4-nitrophenol, a common procedure for protecting the hydroxyl group. The primary method described is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for forming ethers.[1][2] This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth explanations of the procedural steps, the underlying reaction mechanism, and critical insights for successful execution.

The benzylation of phenols is a fundamental transformation that serves to protect the reactive hydroxyl group, rendering it inert to various reagents and reaction conditions that might be employed in subsequent synthetic steps.[3] The resulting benzyl ether is stable under many conditions but can be selectively removed when needed, typically through catalytic hydrogenolysis.[1][2]

Reaction Principle

The synthesis of benzyl 3-chloro-4-nitrophenyl ether from 3-chloro-4-nitrophenol is achieved through a nucleophilic substitution reaction. The phenolic proton is first abstracted by a base to form a phenoxide anion. This highly nucleophilic anion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion to form the desired ether product.[2]

Materials and Equipment

Proper preparation and selection of high-purity reagents are critical for the success of this synthesis.

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended PurityNotes
3-chloro-4-nitrophenol619-08-9C₆H₄ClNO₃173.56>98%Starting material.
Benzyl Bromide100-39-0C₇H₇Br171.04>98%Lachrymatory. Should be freshly distilled or from a new bottle.[3]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, >99%Base for deprotonation.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, >99.8%Reaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFor extraction.
Hexane110-54-3C₆H₁₄86.18ACS GradeFor purification.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04AnhydrousFor drying organic layers.
BrineN/ANaCl (aq)N/ASaturated SolutionFor washing during workup.
Required Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Equipment for column chromatography (optional, for purification)

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, from reaction setup to product isolation and purification.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Combine 3-chloro-4-nitrophenol, K₂CO₃, and DMF B Add Benzyl Bromide A->B C Heat Reaction Mixture (e.g., 60-80 °C) B->C D Monitor by TLC C->D E Cool to RT & Add Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash Organic Layer (Water, Brine) F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Recrystallization or Column Chromatography I->J K Characterize Product (NMR, MP) J->K

Caption: Experimental workflow for the benzylation of 3-chloro-4-nitrophenol.

Step-by-Step Protocol

This protocol is a standard procedure adapted from general Williamson ether synthesis methodologies.[4]

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-nitrophenol (1.0 eq., e.g., 1.74 g, 10 mmol). b. Add anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol). c. Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of phenol, e.g., 50 mL). d. Stir the suspension at room temperature for 15-20 minutes. The electron-withdrawing groups on the phenol make its proton acidic enough to be removed by a moderately strong base like K₂CO₃.

2. Benzylation Reaction: a. To the stirred suspension, add benzyl bromide (1.2 eq., e.g., 1.43 mL, 2.05 g, 12 mmol) dropwise using a syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood. b. Attach a reflux condenser and heat the reaction mixture to 60-80 °C using a heating mantle.

3. Reaction Monitoring: a. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). b. Place a spot of the starting material (3-chloro-4-nitrophenol dissolved in ethyl acetate) on the TLC plate as a reference. c. Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate. d. The reaction is complete when the starting phenol spot has been completely consumed (typically 2-6 hours). The product, being less polar, will have a higher Rƒ value than the starting phenol.

4. Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing cold water (approx. 200 mL). This will precipitate the crude product and dissolve the inorganic salts and DMF. c. Stir for 15-20 minutes until a solid precipitate forms. d. Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMF and salts. e. Alternative Work-up: If a solid does not precipitate cleanly, pour the reaction mixture into a separatory funnel containing water (200 mL) and ethyl acetate (100 mL). f. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[4] g. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic impurities.[4] h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. b. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Collect the pure crystals by vacuum filtration. d. Alternatively, if the product is an oil or if recrystallization is ineffective, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

Mechanism and Scientific Rationale

The benzylation of 3-chloro-4-nitrophenol is a classic example of the Williamson ether synthesis. The reaction proceeds in two main stages: deprotonation of the phenol followed by a nucleophilic substitution.

G Phenol 3-Chloro-4-nitrophenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Step 1: Deprotonation (Acid-Base Reaction) Base Base (K₂CO₃) Base->Phenoxide Step 1: Deprotonation (Acid-Base Reaction) Product Benzyl Ether (Ar-O-Bn) Phenoxide->Product Step 2: SN2 Attack BnBr Benzyl Bromide (Bn-Br) BnBr->Product Step 2: SN2 Attack Salts K⁺, Br⁻, KHCO₃

Caption: Mechanism of Williamson Ether Synthesis.

Step 1: Deprotonation The phenolic proton of 3-chloro-4-nitrophenol is significantly acidic due to the inductive and resonance-stabilizing effects of the ortho-chloro and para-nitro substituents. A moderately strong base like potassium carbonate is sufficient to deprotonate the hydroxyl group, forming the corresponding potassium phenoxide. This salt is typically not isolated and is used in situ.

Step 2: Sₙ2 Nucleophilic Substitution The resulting phenoxide is a potent nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide. Benzyl bromide is an excellent substrate for Sₙ2 reactions because it is a primary halide, minimizing the risk of competing elimination (E2) reactions, and the transition state is stabilized by the adjacent phenyl ring.[2] The phenoxide displaces the bromide ion, forming the C-O bond of the new ether.

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal. These solvents can effectively solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

Troubleshooting and Side Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Ineffective base (e.g., hydrated K₂CO₃).2. Impure benzyl bromide.3. Insufficient temperature or reaction time.1. Use freshly dried, anhydrous K₂CO₃. Consider a stronger base like NaH if necessary.[1][4]2. Use freshly distilled or a new bottle of benzyl bromide.[3]3. Increase the temperature to 80 °C and monitor by TLC for a longer period.
Multiple Products on TLC 1. C-alkylation side reaction.2. Impurities in starting materials.1. While O-alkylation is strongly favored for phenoxides, C-alkylation is a possibility.[6] Using less polar solvents can sometimes favor O-alkylation. Ensure anhydrous conditions.2. Verify the purity of starting materials.
Difficult Purification 1. Residual DMF in the crude product.2. Product is an oil and does not crystallize.1. Ensure thorough washing with water and brine during the work-up. Multiple water washes are crucial to remove all DMF.2. Purify the product using silica gel column chromatography.

References

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

  • YouTube. synthesis & cleavage of benzyl ethers. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • ChemHelper. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ACS Publications. Supporting Information for "Enantioselective Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Arylboronic Acids with N-Containing Heterocyclic Halides". [Link]

  • Medical Science. ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. [Link]

Sources

Application Note and Protocol: Strategic Solvent Selection for the Crystallization of 4-(Benzyloxy)-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a solvent system for the purification of 4-(Benzyloxy)-2-chloro-1-nitrobenzene via crystallization. Recognizing the scarcity of specific public data for this compound, this guide emphasizes a first-principles approach, combining theoretical understanding with empirical testing protocols. We will explore the physicochemical characteristics of the target molecule, leverage data from structurally similar compounds to inform our solvent choices, and provide detailed, step-by-step protocols for solubility determination and crystallization trials. This application note is designed to be a self-validating system, empowering the user to identify the optimal crystallization conditions for achieving high purity and yield.

Introduction: The Critical Role of Crystallization

Crystallization is a cornerstone of purification in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. It is a process where a solute in a solution is converted into a solid crystal form, effectively separating the desired compound from impurities. The selection of an appropriate solvent is the most critical parameter in developing a successful crystallization protocol, as it directly influences crystal purity, yield, size, and morphology.

4-(Benzyloxy)-2-chloro-1-nitrobenzene is a substituted aromatic compound with a molecular structure that presents unique challenges and opportunities for purification by crystallization. The presence of a polar nitro group, a moderately polar chloro group, and a larger, less polar benzyloxy group results in a molecule of intermediate polarity. This structural complexity necessitates a systematic and well-reasoned approach to solvent selection.

Theoretical Framework for Solvent Selection

The ideal solvent for crystallization should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures, which is crucial for maximizing product recovery. The principle of "like dissolves like" is a foundational concept, suggesting that solvents with polarities similar to the solute are often good candidates.[1]

For a molecule like 4-(Benzyloxy)-2-chloro-1-nitrobenzene, we can predict its solubility behavior based on its functional groups:

  • Nitro and Chloro Groups: These electron-withdrawing groups impart polarity to the molecule.

  • Benzyloxy Group: This larger group, while containing an ether linkage, is predominantly non-polar due to the two benzene rings.

This combination suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective.

Physicochemical Properties and Safety Considerations

Physicochemical Properties of 4-(Benzyloxy)-2-chloro-1-nitrobenzene and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility Notes
4-(Benzyloxy)-2-chloro-1-nitrobenzeneC13H10ClNO3263.68Not ReportedSoluble in ethanol and dichloromethane; insoluble in water.[2]
1-Chloro-4-nitrobenzeneC6H4ClNO2157.5583.6Insoluble in water; soluble in toluene, ether, acetone, and hot ethanol.[3]
m-ChloronitrobenzeneC6H4ClNO2157.5544-45Insoluble in water.[4]
p-(Benzyloxy)nitrobenzeneC13H11NO3229.23105-109Not specified, but likely soluble in moderately polar to non-polar organic solvents.[5][6]

The melting points of related compounds are crucial for avoiding a common crystallization problem known as "oiling out," which occurs when the compound's melting point is lower than the boiling point of the solvent.

Safety and Handling

Nitroaromatic compounds are often toxic and require careful handling. While a specific Safety Data Sheet (SDS) for 4-(Benzyloxy)-2-chloro-1-nitrobenzene is not widely available, data for related compounds like 1-chloro-4-nitrobenzene indicate that it may be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[3][7]

Core Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

Experimental Protocols

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying the optimal solvent for crystallization.

Solvent_Selection_Workflow A Initial Solvent Screening (Qualitative) B Quantitative Solubility Determination A->B Promising solvents C Single-Solvent Crystallization Trials B->C Solvents with steep solubility curve D Mixed-Solvent System Evaluation C->D Poor crystallization or oiling out E Optimization of Crystallization Conditions C->E Successful crystallization D->E Successful crystallization F Characterization of Purified Product E->F Optimized protocol

Caption: A systematic workflow for solvent selection in crystallization.

Protocol 1: Initial Solvent Screening (Qualitative)

Objective: To quickly identify a small number of promising solvents from a larger pool.

Materials:

  • Crude 4-(Benzyloxy)-2-chloro-1-nitrobenzene

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes

  • Vortex mixer

  • Hot plate or water bath

Procedure:

  • Place approximately 10-20 mg of the crude compound into separate test tubes.

  • Add 0.5 mL of a solvent to each test tube.

  • Vortex the mixture at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate and observe any changes in solubility.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. Observe the formation of any precipitate.

  • Record your observations in a table similar to the one below.

Proposed Solvents for Screening:

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Likely an anti-solvent.[2]
EthanolHigh78Known to dissolve the compound.[2]
MethanolHigh65Structurally similar to ethanol.
IsopropanolMedium-High82A common recrystallization solvent.
AcetoneMedium56Good solvent for many organic compounds.[3]
Ethyl AcetateMedium77A versatile solvent of intermediate polarity.
DichloromethaneMedium-Low40Known to dissolve the compound.[2]
TolueneLow111Good for less polar compounds.[3]
HexaneLow69Likely an anti-solvent.
Protocol 2: Single-Solvent Crystallization Trial

Objective: To perform a small-scale crystallization using a promising single solvent.

Procedure:

  • Place approximately 1 g of the crude compound in a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent in small portions while heating and stirring on a hot plate.

  • Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals and determine the yield and purity (e.g., by melting point).

Protocol 3: Mixed-Solvent Crystallization Trial

Objective: To perform a crystallization when no single solvent is ideal. A common and promising system for this compound would be an alcohol-water mixture.

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with heating and stirring.

  • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • If persistent cloudiness occurs, add a few drops of the hot "good" solvent until the solution is clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in Protocol 2.

Mixed_Solvent_Crystallization cluster_0 Dissolution cluster_1 Induce Supersaturation cluster_2 Crystallization and Isolation A Dissolve crude compound in minimum hot 'good' solvent B Add 'bad' solvent dropwise until solution is cloudy A->B C Add a few drops of 'good' solvent to redissolve precipitate B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash crystals with cold solvent mixture F->G H Dry purified crystals G->H

Caption: Workflow for mixed-solvent crystallization.

Troubleshooting Common Crystallization Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a mixed-solvent system. Slowing the cooling rate can also help.

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding more of the "bad" solvent in a mixed-solvent system. Scratching the inside of the flask with a glass rod can also induce nucleation.

  • Poor Recovery: The compound may be too soluble in the cold solvent. Ensure adequate cooling time in an ice bath. Use a minimal amount of cold solvent for washing the crystals.

Conclusion

The successful crystallization of 4-(Benzyloxy)-2-chloro-1-nitrobenzene is achievable through a systematic and informed approach to solvent selection. While specific solubility data is limited, the principles of "like dissolves like" and the use of a steep solubility curve, combined with the empirical testing protocols provided in this document, will enable researchers to effectively purify this compound. Based on the molecular structure and available data, alcohol-based solvents, ethyl acetate, and mixed systems such as ethanol/water are highly recommended as starting points for investigation. Adherence to the safety precautions outlined is paramount throughout the process.

References

  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. [Link]

  • Roberts, K. J., et al. (2022). Crystallisation of organic materials from the solution phase: a molecular, synthonic and crystallographic perspective. Taylor & Francis Online. [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology. [Link]

  • Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. [Link]

  • Cox, P. J., & Wardell, J. L. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics. [Link]

  • National Institutes of Health. (n.d.). Crystallization of organic compounds : an industrial perspective. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

  • MDPI. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. [Link]

  • Cambridge University Press. (n.d.). Thermodynamics, crystallization methods and supersaturation. [Link]

  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

  • ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • National Center for Biotechnology Information. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

  • ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

  • ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. [Link]

  • ResearchGate. (n.d.). Color polymorphism in organic crystals. [Link]

  • Max Planck Institute. (n.d.). Thermodynamics and crystallization kinetics. [Link]

  • Crysforma. (n.d.). POLYMORPHISM & CRYSTALLIZATION. [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. [Link]

  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]

  • PharmaCompass. (n.d.). 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene. [Link]

  • PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. [Link]

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Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-Nitrophenol Benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Williamson Ether Synthesis for Deactivated Phenols Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield issues with the benzylation of 3-chloro-4-nitrophenol (CAS: 491-11-2).[1] This substrate presents a specific challenge: the electron-withdrawing nature of the nitro (para) and chloro (meta) groups significantly lowers the pKa (increasing acidity) but stabilizes the resulting phenoxide anion, making it a "lazy" nucleophile.

This guide moves beyond generic protocols to address the specific electronic and steric reality of this molecule.

Module 1: The "Gold Standard" Protocol

Use this baseline to benchmark your current process.[1] Deviations here are the most common source of yield loss.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Solvent DMF (Dimethylformamide) or NMP Critical: The phenoxide anion must be "naked."[1] Polar aprotic solvents solvate the cation (

) but not the anion, increasing nucleophilicity [1, 2].
Base

(Potassium Carbonate)
The substrate is acidic (

).[1] Strong bases like NaH are often overkill and introduce moisture risks.[1]

is sufficient and safer [1, 3].[1]
Alkylating Agent Benzyl Bromide (1.1 - 1.2 equiv)Use a slight excess to account for hydrolysis.[1] Avoid large excesses which complicate purification.[1]
Catalyst TBAI (Tetra-n-butylammonium iodide) - 5-10 mol%The Yield Booster: Acts as a Phase Transfer Catalyst (PTC) and an iodide source (Finkelstein reaction), converting Benzyl-Br to the more reactive Benzyl-I in situ [4, 5].[1]
Temperature 60°C High enough to overcome the activation energy of the stabilized phenoxide, low enough to prevent C-alkylation or decomposition [6].[1]
Concentration 0.5 M - 1.0 M High concentration favors the bimolecular (

) kinetics.[1]
Step-by-Step Workflow
  • Charge: Dissolve 3-chloro-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Deprotonate: Add powdered, dry

    
     (1.5 equiv). Stir at RT for 15-30 mins. Color change to bright yellow/orange indicates phenoxide formation.[1]
    
  • Catalyze: Add TBAI (0.05 equiv).

  • Alkylate: Add Benzyl Bromide (1.1 equiv) dropwise.

  • React: Heat to 60°C. Monitor via TLC/HPLC. Reaction typically completes in 2-4 hours.[1]

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue A: "My conversion is stuck at 60-70%."

Diagnosis: The reaction has stalled due to "Nucleophile Death" or "Electrophile Hydrolysis."

  • Q: Did you dry your solvent and base?

    • The Science: Water is the enemy. Hydroxide ions (from water + base) are smaller and harder nucleophiles than your phenoxide.[1] They will preferentially attack Benzyl Bromide to form Benzyl Alcohol (impurity).[1]

    • Fix: Dry DMF over molecular sieves (4Å). Flame-dry

      
       before use.[1]
      
  • Q: Are you using Benzyl Chloride instead of Bromide?

    • The Science: Benzyl Chloride is significantly less reactive (Cl is a poorer leaving group).[1] The stabilized 3-chloro-4-nitrophenoxide cannot displace it efficiently.[1]

    • Fix: Switch to Benzyl Bromide. If you must use Chloride, you must use NaI or TBAI (0.1 equiv) to facilitate the Finkelstein exchange [4].[1]

Issue B: "I see a new spot on TLC, but it's not product."

Diagnosis: C-Alkylation or Hydrolysis Byproducts.[1]

  • Q: Is the temperature >80°C?

    • The Science: Phenoxide is an ambident nucleophile.[1] While O-alkylation is kinetically favored, high temperatures can thermodynamically favor C-alkylation (ring substitution), especially with the ortho-position blocked by Chlorine [6, 7].[1]

    • Fix: Lower temperature to 50-60°C and extend time.

  • Q: Is the byproduct Benzyl Alcohol?

    • The Science: Check the reference standard. If yes, your system is wet (see Issue A).[1]

Issue C: "The reaction is a solid sludge and won't stir."

Diagnosis: Solubility limit reached (Salting out).

  • Fix: DMF is preferred, but if the slurry is too thick, add small amounts of co-solvent (Acetonitrile) or increase DMF volume. Ensure efficient mechanical stirring if scaling up >10g.

Module 3: Visualization of Critical Pathways

The following diagram maps the kinetic decisions occurring in your flask. Understanding this pathway allows you to manipulate variables (Temperature, Catalyst) to favor the "Green Path."

ReactionPathway Substrate 3-Cl-4-NO2-Phenol Phenoxide Phenoxide Anion (Stabilized/Lazy) Substrate->Phenoxide Deprotonation (Fast) Base Base (K2CO3) Base->Phenoxide Product Product: Benzyl Ether Phenoxide->Product O-Alkylation (Major) SN2 Mechanism Side2 Impurity: C-Alkylated Phenoxide->Side2 High Temp (>80°C) BnBr Benzyl Bromide TBAI Cat: TBAI/Iodide BnBr->TBAI Finkelstein Exchange BnBr->Product Side1 Impurity: Benzyl Alcohol BnBr->Side1 Hydrolysis (Wet Solvent) TBAI->Product Activated Benzyl-I

Figure 1: Kinetic pathway of 3-chloro-4-nitrophenol benzylation.[1] Note the catalytic shortcut provided by TBAI (Green Dashed Line) which bypasses the sluggish direct attack.

Module 4: Workup & Purification Strategy

Getting the yield is half the battle; isolating it is the rest.

The unreacted 3-chloro-4-nitrophenol is significantly more acidic than the product (which has no acidic proton).[1] We exploit this for a "Chemical Filtration."[1]

The "Caustic Wash" Protocol
  • Quench: Pour reaction mixture into water (5x volume of DMF).

  • Extract: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • The Critical Wash: Wash the organic layer with 1M NaOH (2x) .[1]

    • Why? This converts unreacted phenol back to the water-soluble phenoxide.[1] The benzyl ether product remains in the organic layer.

    • Visual Check: The aqueous wash should turn bright yellow (nitrophenoxide color).[1] Repeat until the aqueous wash is pale.

  • Final Wash: Wash with Brine, dry over

    
    , and concentrate.
    
  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water.[1]

References

  • Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved February 21, 2026, from [Link]

  • PTC Organics. (n.d.).[1] N-Alkylations Using Catalytic Tetrabutylammonium Iodide. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2020).[1] Kinetics of phenol alkylation with tert-butyl alcohol. Retrieved February 21, 2026, from [Link]

Sources

Removing unreacted benzyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling benzyl bromide in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on practical, field-proven methods to ensure the purity of your products and the safety of your lab.

Introduction: The Challenge of Benzyl Bromide

Benzyl bromide (C₆H₅CH₂Br) is a highly versatile and reactive benzylating agent used extensively in organic synthesis.[1][2] Its principal application is the introduction of the benzyl (Bn) protecting group for alcohols and carboxylic acids.[1][2] However, its high reactivity can also be a double-edged sword. Excess benzyl bromide in a reaction mixture can lead to side reactions and product deterioration.[3][4] Furthermore, its lachrymatory nature and irritation to the skin and mucous membranes necessitate careful handling and complete removal from the final product.[1][5][6][7][8]

This guide provides a structured approach to tackling the common challenge of removing unreacted benzyl bromide, ensuring the integrity of your research and the safety of your laboratory personnel.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification of reactions involving benzyl bromide.

Issue 1: My crude product is contaminated with a significant amount of unreacted benzyl bromide.

Root Cause Analysis: This is a frequent occurrence, especially when benzyl bromide is used in excess to drive a reaction to completion. The physical properties of benzyl bromide (relatively high boiling point and non-polar nature) can make its removal challenging.

Solution Pathway:

  • Chemical Quenching (Derivatization): This is often the most efficient first step. The goal is to convert the reactive benzyl bromide into a more easily separable, non-volatile compound.

    • Primary/Secondary Amines: Adding a primary or secondary amine (e.g., diethylamine, triethylamine) to the reaction mixture will react with the excess benzyl bromide to form a quaternary ammonium salt.[3][9] These salts are typically soluble in water and can be easily removed during an aqueous workup.[3]

    • Thiol-Based Quenchers: Thiols are excellent nucleophiles and react rapidly with benzyl bromide. A polymer-supported thiol can be particularly useful as it can be filtered off after the reaction.

  • Liquid-Liquid Extraction: After quenching, a standard aqueous workup is crucial.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[10]

    • Follow with a brine wash to reduce the solubility of organic compounds in the aqueous layer.[11]

  • Chromatography: If quenching and extraction are insufficient, column chromatography is the definitive method for purification.[3][11]

    • Benzyl bromide is relatively non-polar and will typically elute quickly with non-polar solvents like hexanes or a low-polarity mixture of ethyl acetate and hexanes.[3][12]

dot

Caption: Decision workflow for removing excess benzyl bromide.

Issue 2: My product is an oil, and I can't crystallize it to remove the benzyl bromide.

Root Cause Analysis: The presence of impurities, including benzyl bromide, can often inhibit crystallization, resulting in a persistent oil.[11]

Solution Pathway:

  • High-Vacuum Evaporation: If your product has a significantly higher boiling point than benzyl bromide, removal under high vacuum can be effective, sometimes with gentle heating.[3] However, be cautious as prolonged heating can decompose some products.

  • Distillation: For thermally stable liquid products, distillation under reduced pressure is a viable option.[9][13] Benzyl bromide has a boiling point of approximately 198-199 °C at atmospheric pressure and 78 °C at 15 mmHg.[10]

  • Column Chromatography: This remains the most reliable method for separating oily products from benzyl bromide.[3][11] A carefully chosen solvent system, often determined by thin-layer chromatography (TLC), can effectively separate the components.

Issue 3: I'm concerned about the safety of handling large quantities of benzyl bromide.

Root Cause Analysis: Benzyl bromide is a potent lachrymator and is toxic by inhalation and skin absorption.[1][2][14] Safe handling practices are paramount.

Safety First Protocol:

  • Ventilation: Always handle benzyl bromide in a well-ventilated chemical fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][15]

  • Quenching Spills: Have a quenching agent readily available. For small spills, a solution of sodium bisulfite can be used to neutralize the benzyl bromide.[16] For larger spills, cover with dry lime, sand, or soda ash and place in a covered container for disposal.[15]

  • Waste Disposal: Dispose of all benzyl bromide waste as hazardous waste in accordance with local regulations.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent for unreacted benzyl bromide?

Triethylamine is a commonly used and effective quenching agent.[3][9] It reacts with benzyl bromide to form benzyltriethylammonium bromide, which is water-soluble and easily removed during an aqueous workup.[3]

Q2: How can I monitor the removal of benzyl bromide?

Thin-Layer Chromatography (TLC) is a quick and effective method. Spot your crude reaction mixture and the purified fractions against a benzyl bromide standard. Benzyl bromide is UV active and can be visualized under a UV lamp. Gas Chromatography (GC) can also be used for more quantitative analysis.[17]

Q3: Can I use a simple aqueous wash to remove benzyl bromide?

While benzyl bromide is slightly soluble in water, a simple water wash is generally insufficient for complete removal, especially for non-polar organic products.[2][14] An aqueous workup is most effective after quenching, which converts benzyl bromide into a more water-soluble salt.

Q4: My product is sensitive to amines. What are my alternatives for quenching?

If your product is amine-sensitive, you can use other nucleophiles. Thiols or even a concentrated solution of sodium thiosulfate can be effective. Alternatively, you can skip the quenching step and proceed directly to purification by column chromatography or distillation, though this may be less efficient for large excesses of benzyl bromide.

Q5: What are the key physical properties of benzyl bromide to consider during purification?

PropertyValueSource
Molecular Weight171.03 g/mol [14]
Boiling Point198-199 °C (760 mmHg)
Density1.438 g/mL at 20 °C
SolubilitySlightly soluble in water[2][14]

Experimental Protocols

Protocol 1: Quenching and Extraction
  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to room temperature.

  • Add Quenching Agent: In a fume hood, slowly add triethylamine (1.5 equivalents relative to the excess benzyl bromide) to the stirring reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 30 minutes to ensure complete reaction with the benzyl bromide.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.[10][11]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).[11][18]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.[11]

  • Elute: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Benzyl bromide, being non-polar, will elute first.[3]

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your product and those containing benzyl bromide.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your desired product.[12]

  • Combine and Concentrate: Combine the pure product fractions and concentrate under reduced pressure.

dot

Caption: Workflow for purification by column chromatography.

References

Sources

Troubleshooting low purity in 4-(Benzyloxy)-2-chloro-1-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering purity issues in the synthesis of 4-(Benzyloxy)-2-chloro-1-nitrobenzene .

This document assumes the user is utilizing one of the two primary synthetic routes:

  • Method A (SnAr): Nucleophilic aromatic substitution of 2,4-dichloro-1-nitrobenzene with benzyl alcohol.

  • Method B (Williamson Ether): Alkylation of 3-chloro-4-nitrophenol with benzyl bromide.

Case ID: CHE-SUP-2024-089 Topic: Troubleshooting Regioselectivity and By-product Formation Target Molecule: 1-Nitro-2-chloro-4-(benzyloxy)benzene

Diagnostic Hub: Identify Your Impurity

Before optimizing, you must identify which impurity is lowering your purity. Use this diagnostic matrix based on analytical data (HPLC/NMR).

Symptom (Analytical Data)Probable CausePrimary Route
NMR: Extra doublet ~8.0 ppm; HPLC: Peak RRT ~0.95Regioisomer (2-Benzyloxy isomer)Method A (SnAr)
NMR: Extra benzylic protons; HPLC: Peak RRT > 1.2Bis-substitution (2,4-Bis(benzyloxy))Method A (SnAr)
NMR: Broad singlet ~5-6 ppm; HPLC: Early eluting peakUnreacted Phenol Method B (Alkylation)
NMR: Benzyl alcohol signals; HPLC: Early eluting peakHydrolysis (Wet solvents)Both

Deep Dive: Troubleshooting Method A (SnAr Route)

Reaction: 2,4-Dichloro-1-nitrobenzene + Benzyl Alcohol + Base


 Product

This route relies on the Nucleophilic Aromatic Substitution (SnAr) mechanism.[1][2][3] The nitro group at position 1 activates both the ortho (C2) and para (C4) positions.

  • The Problem: While the C4 position is sterically less hindered and generally more reactive, the C2 position is also activated. High temperatures or strong bases can increase the rate of attack at C2, leading to the 2-benzyloxy regioisomer .

Q1: I have ~10% of the regioisomer (2-benzyloxy). How do I suppress it?

Root Cause: Reaction temperature too high or base is too strong/concentrated. Technical Explanation: The activation energy (


) for substitution at the sterically hindered C2 position is higher than at C4. Operating at higher temperatures ("thermodynamic control") increases the population of molecules with enough energy to overcome the C2 barrier.
Corrective Protocol: 
  • Lower Temperature: Reduce reaction temperature to 0–5 °C for the addition phase, then slowly warm to RT. Do not exceed 40 °C unless conversion stalls.

  • Base Selection: Switch from strong bases (NaH, KOH) to milder bases like

    
      or 
    
    
    
    in polar aprotic solvents (DMF, DMSO).
  • Solvent Effect: Use a bulky solvent or lower polarity solvent (e.g., THF instead of DMF) if solubility permits, to increase steric discrimination.

Q2: I see a highly lipophilic impurity (Bis-substitution).

Root Cause: Excess Benzyl Alcohol or Base. Technical Explanation: Once the mono-substituted product forms, it is less electron-deficient than the starting material (alkoxy groups are electron-donating by resonance). However, the nitro group is strong enough to activate the remaining chlorine for a second substitution if the nucleophile concentration is high. Corrective Protocol:

  • Stoichiometry: Strictly limit Benzyl Alcohol to 0.95 – 1.0 equivalents . Do not use excess.

  • Stepwise Addition: Add the base slowly to the mixture of substrate and alcohol, rather than dumping it in.

Visualization: SnAr Selectivity Pathways

SnAr_Selectivity Start 2,4-Dichloro-1-nitrobenzene Target TARGET (Major) 4-(Benzyloxy)-2-chloro-1-nitrobenzene (Kinetic Product) Start->Target  Path A: Attack at C4 (Fast)   Impurity_Ortho IMPURITY (Minor) 2-(Benzyloxy)-4-chloro-1-nitrobenzene (Thermodynamic/High T) Start->Impurity_Ortho  Path B: Attack at C2 (Slow)   Reagents + Benzyl Alcohol / Base Impurity_Bis IMPURITY (Trace) 2,4-Bis(benzyloxy)-1-nitrobenzene (Excess Reagent) Target->Impurity_Bis  Path C: Over-reaction   Impurity_Ortho->Impurity_Bis

Caption: Reaction pathways in SnAr synthesis. Path A is favored by steric control. Path B increases with temperature. Path C occurs with excess reagents.

Deep Dive: Troubleshooting Method B (Phenol Alkylation)

Reaction: 3-Chloro-4-nitrophenol + Benzyl Bromide + Base


 Product
Q3: My reaction is incomplete, but adding more Benzyl Bromide causes new impurities.

Root Cause: O-alkylation vs. C-alkylation competition or hydrolysis of benzyl bromide. Technical Explanation: Phenoxide anions are ambident nucleophiles. While O-alkylation is favored, high temperatures or leaving groups like Iodide can promote C-alkylation (on the ring). Furthermore, benzyl bromide hydrolyzes to benzyl alcohol in the presence of moisture, consuming the reagent. Corrective Protocol:

  • Dry Conditions: Ensure the solvent (Acetone or DMF) is anhydrous.

  • Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if using

    
    ) to accelerate the O-alkylation at lower temperatures.
    
  • Sequence: Stir the phenol with the base for 30 minutes before adding Benzyl Bromide to ensure complete deprotonation.

Purification & Workup Guide

If you have a mixture, standard extraction is insufficient.[4] Use these purification strategies.

Recrystallization Protocol (Best for removing Regioisomers)

The target molecule is a nitro-aromatic ether, typically crystalline.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Note: The 2-benzyloxy isomer is often more soluble and will remain in the mother liquor.

Column Chromatography[5]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     80:20).
    
  • Elution Order:

    • Bis-benzyloxy impurity (Non-polar, elutes first).[4]

    • Target Compound (4-Benzyloxy).[5][6]

    • Regioisomer (2-Benzyloxy) (Often elutes close to target, requires slow gradient).

    • Starting Phenol (Polar, elutes last).

Analytical Verification (NMR)

Distinguishing the target from the regioisomer is critical.

PositionTarget: 4-(Benzyloxy)-2-chloro-1-nitrobenzeneImpurity: 2-(Benzyloxy)-4-chloro-1-nitrobenzene
H-3 (Meta to

)
~6.9 - 7.0 ppm (d,

Hz)
Shifted downfield (Ortho to OBn)
H-5 (Meta to

)
~6.8 - 6.9 ppm (dd)Shifted
H-6 (Ortho to

)
~8.0 ppm (d,

Hz)
~7.8 ppm (d,

Hz)
Key Feature H-6 is a doublet (coupling with H-5).[4] H-3 is a meta-coupled doublet.Symmetry is similar, but chemical shifts differ due to Ortho-Cl vs Ortho-OBn effect on Nitro group.

Note: The Chlorine atom ortho to the Nitro group (Target) exerts a different shielding effect than the Benzyloxy group ortho to the Nitro group (Impurity).

References

  • SnAr Regioselectivity: BenchChem. Application Notes: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Demonstrates activation patterns in 2,4-halo-nitrobenzenes).

  • General Synthesis of Nitro-Ethers: Organic Chemistry Portal. Synthesis of Benzyl Bromides and Ethers.

  • Mechanistic Insight: WuXi Biology. Understanding Regioselectivity in SnAr of Dichloropyrimidines (Analogous electronic effects in heteroaromatics).

  • Phenol Alkylation: Der Pharma Chemica. Synthesis of substituted benzyl derivatives.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling nitro-aromatic compounds.

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Nitration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitration reactions are fundamental in the synthesis of many critical chemical intermediates and active pharmaceutical ingredients. However, these reactions are notoriously exothermic, releasing significant amounts of heat that, if not properly managed, can lead to thermal runaway.[1][2] A thermal runaway is a hazardous situation where the reaction rate accelerates, generating heat faster than it can be removed, potentially leading to a rapid increase in temperature and pressure, which can cause equipment failure or an explosion.[3][4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and effective control of exotherms in large-scale nitration reactions.

Section 1: Understanding and Predicting the Exotherm

A thorough understanding of the reaction's thermal profile is the cornerstone of safe scale-up. This section addresses frequently asked questions regarding the prediction and characterization of the exothermic nature of nitration.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a major concern in nitration reactions?

A1: A thermal runaway is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[2][4] Nitration reactions are often highly exothermic, meaning they release a significant amount of heat, making them susceptible to runaway conditions if not properly controlled.[1][5]

Q2: What are the primary factors that can lead to a runaway reaction during nitration?

A2: Several factors can contribute to a runaway reaction:

  • Inadequate Cooling: Insufficient cooling capacity of the reaction vessel is a primary cause.[1]

  • Rapid Addition of Reagents: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[1]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[1]

  • Incorrect Reagent Concentration or Ratios: Using overly concentrated reagents can increase the reaction's speed and exothermicity.[1][3]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent, uncontrolled temperature increase can then cause the accumulated reagent to react rapidly.[6]

Q3: How can I quantitatively assess the thermal hazard of my nitration reaction before scaling up?

A3: Reaction calorimetry is an essential tool for assessing thermal hazards.[7] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide critical data on the heat of reaction, adiabatic temperature rise, and the onset temperature of decomposition of starting materials and products.[5][8] This data is crucial for designing an appropriate cooling system and establishing safe operating limits.

Key Thermal Parameters to Determine
ParameterDescriptionMethod of DeterminationImportance
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed during the reaction.Reaction Calorimetry (RC1)Determines the total heat load the cooling system must handle.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if no heat is exchanged with the surroundings.Calculated from ΔHrxn and the heat capacity of the reaction mixture.A high ΔTad indicates a higher risk of thermal runaway.[5][8]
Onset Temperature of Decomposition (T onset) The temperature at which the starting materials or products begin to decompose exothermically.Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC)The maximum allowable reaction temperature must be significantly lower than the T onset.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Reaction Calorimetry (RC1)Essential for calculating the ΔTad and for cooling system design.

Section 2: Proactive Control Strategies

Effective control of nitration exotherms relies on a multi-layered approach encompassing robust process design, careful execution, and continuous monitoring.

Troubleshooting Guide: Pre-Reaction Setup and Design

Issue: Uncertainty in cooling system capacity for the scaled-up reaction.

Question: How can I be confident that my reactor's cooling system can handle the heat generated by the nitration?

Answer:

  • Calorimetric Data is Non-Negotiable: Before any scale-up, perform reaction calorimetry to determine the heat of reaction.[7] This will quantify the total heat output.

  • Calculate Required Heat Removal Rate: Based on the desired addition rate of the nitrating agent, calculate the maximum rate of heat generation. Your cooling system's capacity must exceed this value.

  • Characterize Your Cooling System: Determine the overall heat transfer coefficient (U) of your reactor system. This can be done by performing a calibration with a known heat source.

  • Factor in a Safety Margin: The designed cooling capacity should have a significant safety margin to account for unexpected deviations in reaction rate or cooling efficiency.

Troubleshooting Guide: During the Reaction

Issue: A sudden, unexpected increase in reaction temperature.

Question: The reaction temperature is rising faster than anticipated, but it is not yet a runaway. What are the immediate steps and potential causes?

Answer: Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[2][3] This is the most critical first step to prevent further heat generation.[3]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[3]

  • Increase Agitation: If safe to do so, increasing the stirring rate can improve heat transfer to the cooling surfaces and break up any localized hot spots.[1]

Potential Causes & Solutions:

  • Cause: The addition rate of the nitrating agent was too high.

    • Solution: Reduce the addition rate for future experiments. The rate of heat generation should not exceed the rate of heat removal.[3]

  • Cause: The cooling medium temperature has increased.

    • Solution: Verify the temperature and flow rate of your cooling utility.

  • Cause: Inadequate mixing leading to localized concentration of reactants.

    • Solution: Ensure the agitator is properly designed for the viscosity and geometry of the reaction mass.

Experimental Protocol: A General Procedure for Controlled Nitration

This protocol outlines a general approach for a semi-batch nitration, emphasizing temperature control.

  • Reactor Preparation:

    • The reactor should be clean, dry, and equipped with a calibrated temperature probe, an efficient agitator, and a means for controlled addition of the nitrating agent (e.g., a dosing pump).

    • The reactor's cooling system should be activated and the jacket temperature brought to the desired initial setpoint.

  • Charge Substrate:

    • Charge the substrate and solvent (if applicable) to the reactor.

    • Begin agitation and allow the contents to reach the target starting temperature.

  • Preparation of Nitrating Mixture:

    • In a separate, cooled vessel, carefully prepare the nitrating mixture (e.g., by slowly adding nitric acid to sulfuric acid). This preparation is also exothermic and requires cooling.

  • Controlled Addition:

    • Begin the slow, dropwise addition of the nitrating mixture to the reactor.[9]

    • Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature within a narrow, predetermined range.[9]

  • Reaction Monitoring:

    • Maintain the reaction at the target temperature for the desired duration after the addition is complete. Monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC, TLC).

  • Quenching:

    • Once the reaction is complete, the mixture is typically quenched by slowly adding it to a large volume of ice and water.[3] This step is also exothermic and requires careful control.

Visualization of Control Logic

ExothermControl cluster_Monitoring Continuous Monitoring cluster_Decision Decision Logic cluster_Action Control Actions cluster_NormalOps Normal Operation T_monitor Monitor Reactor Temperature (T_actual) T_check Is T_actual > T_setpoint + ΔT_limit? T_monitor->T_check stop_addition Stop Nitrating Agent Addition T_check->stop_addition Yes continue_addition Continue Addition at Set Rate T_check->continue_addition No max_cooling Maximize Cooling stop_addition->max_cooling increase_agitation Increase Agitation max_cooling->increase_agitation

Caption: Decision workflow for managing temperature deviations during nitration.

Section 3: Emergency Procedures for Thermal Runaway

In the event of a thermal runaway, a pre-planned and well-rehearsed emergency response is critical to ensure personnel safety.

Recognizing the Signs of a Runaway Reaction
  • A rapid and accelerating increase in the internal temperature of the reaction mixture.[1]

  • A sudden rise in pressure within the reaction vessel.[1]

  • Vigorous and uncontrolled gas evolution (often brown fumes of nitrogen dioxide).[3]

  • Noticeable changes in the color or viscosity of the reaction mixture.[1]

Troubleshooting Guide: Emergency Response

Issue: An uncontrolled, rapid temperature and pressure increase is observed.

Question: What are the immediate actions to take in the event of a thermal runaway?

Answer:

  • EVACUATE: The immediate priority is the safety of all personnel. Activate the facility's emergency alarm and evacuate the area.[9]

  • STOP REACTANT ADDITION (if possible and safe): If it can be done remotely and without risk, stop all reactant feeds.[2]

  • INITIATE EMERGENCY COOLING (if available): Some reactors are equipped with emergency cooling systems (e.g., a "crash" cooling system). If available and operable remotely, activate it.

  • QUENCH THE REACTION (as a last resort): Quenching a large-scale runaway reaction is extremely hazardous and should only be considered if a specifically designed and validated quenching system is in place. Never attempt to manually quench a runaway reaction. Pouring a runaway nitration mixture into water can be dangerous as the dilution of sulfuric acid is also highly exothermic.[10]

  • DO NOT ATTEMPT TO RESTART AGITATION: If the agitator has failed, do not attempt to restart it. The sudden mixing of accumulated, unreacted reagents could cause a violent, uncontrollable exotherm.[2]

Visualization of Emergency Response

EmergencyResponse cluster_Detection Detection of Runaway cluster_ImmediateActions Immediate Actions cluster_RemoteActions Remote & Automated Responses (If Safe) runaway_detected Runaway Reaction Detected (Rapid T & P Increase) alarm Activate Emergency Alarm runaway_detected->alarm stop_feeds Stop All Reactant Feeds runaway_detected->stop_feeds evacuate EVACUATE PERSONNEL alarm->evacuate emergency_cooling Activate Emergency Cooling stop_feeds->emergency_cooling venting Engage Pressure Relief System emergency_cooling->venting

Caption: Emergency response flowchart for a thermal runaway event.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Mettler Toledo. (n.d.). Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry.
  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • Benchchem. (n.d.). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
  • PMC. (2025, July 11). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.
  • Sciencemadness Discussion Board. (2012, May 20). Runaway reactions.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Alkene Nitration.
  • Benchchem. (n.d.). Technical Support Center: Managing Nitration Reactions.

Sources

Technical Support Center: Minimizing Side Products in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: WES-OPT-2024 Subject: Troubleshooting Yield Loss & Side Reactions

Introduction: The Precision of Ether Formation

Welcome to the Ether Synthesis Optimization Center. You are likely here because your Williamson Ether Synthesis—theoretically a simple


 reaction—is yielding alkenes, C-alkylated rings, or unreacted starting material rather than your target ether.

In drug development, purity is paramount. The Williamson synthesis involves the reaction of an alkoxide (


) with an alkyl halide (

).[1][2][3][4][5] However, the alkoxide is a "double agent": it is both a nucleophile (desired) and a base (undesired). Your goal is to suppress its basicity while enhancing its nucleophilicity.

This guide is structured to troubleshoot the three specific failure modes of this reaction: Elimination (E2) , Ambident Alkylation , and Hydrolysis .

Module 1: The Elimination Competition (E2 vs. )

User Query: "My LCMS shows a large peak for the alkene corresponding to my alkyl halide, and my ether yield is <30%. Why?"

Diagnosis: You are fighting the Steric-Basicity Trade-off . The Williamson synthesis relies on an


 mechanism.[1][2][3][4][5][6] If the approach of the nucleophile is hindered, or if the alkyl halide is secondary (2°) or tertiary (3°), the alkoxide will act as a base, abstracting a 

-proton and causing E2 elimination.
Troubleshooting Protocol
  • Invert the Retrosynthesis:

    • Rule: The alkyl halide must be the less hindered partner.

    • Scenario: Synthesizing t-butyl ethyl ether.

    • Wrong Path: Sodium ethoxide + t-butyl chloride

      
       Isobutylene (Elimination).
      
    • Correct Path: Potassium t-butoxide + ethyl bromide

      
       t-butyl ethyl ether (
      
      
      
      ).
  • Leaving Group Modulation:

    • If you must use a secondary substrate, switch from Bromide/Chloride to a Tosylate (OTs) or Mesylate (OMs) . These are excellent leaving groups that often allow for milder reaction temperatures, reducing the energy available for elimination.

  • Temperature Control:

    • Elimination (E2) generally has a higher activation energy than Substitution (

      
      ).
      
    • Action: Run the reaction at the lowest possible temperature (0°C to RT) initially. Only heat if conversion is stalled.

Visual Logic: Substrate Selection Matrix

SubstrateLogic Start Target Ether: R-O-R' Analyze Analyze Alkyl Halide (R'-X) Start->Analyze Primary Primary (1°) Halide Analyze->Primary Best Case Secondary Secondary (2°) Halide Analyze->Secondary Risky Tertiary Tertiary (3°) Halide Analyze->Tertiary Fatal SN2 High Yield SN2 (Ether Formed) Primary->SN2 Mix Mixture: SN2 + E2 (Ether + Alkene) Secondary->Mix E2 Exclusive E2 (Alkene Only) Tertiary->E2 Fix SOLUTION: Swap Roles. Make R' the Alkoxide and R the Halide. Mix->Fix E2->Fix

Caption: Decision matrix for substrate selection. To minimize elimination, the electrophile (halide) must be sterically accessible.

Module 2: Ambident Nucleophiles (Phenols)

User Query: "I am alkylating a phenol. I see the ether, but also a significant amount of C-alkylated product (ring alkylation)."

Diagnosis: You are experiencing Solvent-Directed Regioselectivity . Phenoxides are ambident nucleophiles —they can react at the Oxygen (hard nucleophile) or the Ortho/Para Carbon (soft nucleophile).

  • The Mechanism:

    • In protic solvents (methanol, water), the solvent forms hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, forcing the alkyl halide to attack the carbon ring instead.

    • In polar aprotic solvents (DMF, DMSO), the cation (

      
      , 
      
      
      
      ) is solvated, but the phenoxide anion is left "naked" and highly reactive at the oxygen.
Optimization Table: Solvent Effects on Phenoxide Alkylation
VariableCondition A (Promotes O-Alkylation)Condition B (Promotes C-Alkylation)
Solvent Type Polar Aprotic (DMF, DMSO, NMP)Protic (Water, Methanol, TFE)
Mechanistic Effect Solvates cation; leaves

naked.
H-bonds to

; shields it.[6]
Ion Pair State Loose Ion Pair / Solvent Separated.Tight Ion Pair.
Preferred Product Ether (Williamson Product)Alkyl-Phenol (Friedel-Crafts like)
Recommended Base

or

(Cesium effect)
NaOH (in water/alcohol)

Expert Tip: Use Cesium Carbonate (


)  in DMF. The large Cesium ion forms a very loose ion pair with the phenoxide, maximizing oxygen nucleophilicity and solubility in organic media.
Module 3: Phase Transfer Catalysis (The "Green" Fix)

User Query: "My reagents are immiscible, and using NaH is too dangerous for this scale. How do I proceed?"

Solution: Implement Phase Transfer Catalysis (PTC) . Instead of forcing anhydrous conditions with dangerous bases like NaH, use a biphasic system (Organic solvent + Aqueous NaOH) with a catalyst like Tetrabutylammonium Bromide (TBAB) .

  • Why it minimizes side products:

    • The reaction occurs in the organic phase where the concentration of water is low (minimizing hydrolysis).

    • The "ion pair" (

      
      ) is loose and highly reactive, allowing the reaction to proceed at lower temperatures.
      
Visual Logic: The PTC Cycle

PTC_Mechanism cluster_Aq Aqueous Phase (Base Source) cluster_Org Organic Phase (Reaction Zone) NaOH NaOH (aq) IonEx Ion Exchange Na+ replaced by Q+ NaOH->IonEx ROH Alcohol (R-OH) ROH->IonEx Deprotonation ActiveCat Active Species (Q+ RO-) IonEx->ActiveCat Transfers to Org RX Alkyl Halide (R'-X) Product Ether (R-O-R') RX->Product Q_salt Catalyst (Q+ X-) RX->Q_salt Regenerates Cat Q_salt->IonEx Enters Aq ActiveCat->RX SN2 Attack

Caption: PTC mechanism. The quaternary ammonium catalyst (Q+) shuttles the alkoxide into the organic phase, protecting it from water and enhancing reactivity.

Module 4: Experimental Protocols

Below are two validated protocols. Choose based on your substrate stability.

Method A: The "Rigorous" Anhydrous Method (High Precision)

Best for: Valuable intermediates, secondary halides, or water-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Solvent: Add anhydrous DMF (N,N-Dimethylformamide). Note: DMF accelerates SN2 rates significantly compared to THF.

  • Base: Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) at 0°C.

  • Alkoxide Formation: Add the Alcohol (1.0 eq) dropwise. Stir for 30 min at RT until

    
     evolution ceases.
    
    • Checkpoint: Solution should turn clear or slightly yellow (formation of alkoxide).

  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT. Monitor via TLC/LCMS.

  • Quench: Carefully add saturated

    
     to quench excess hydride.
    
Method B: The Phase Transfer Method (Robust & Scalable)

Best for: Primary halides, industrial scaling, phenols.

  • Solvent: Dissolve Alkyl Halide (1.0 eq) and Alcohol (1.0 eq) in Toluene or DCM .

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%).

  • Base: Add 50% aqueous NaOH (2.0 eq).

  • Reaction: Stir vigorously (high RPM is critical to create surface area between phases). Heat to 40-60°C if necessary.

  • Workup: Separate layers. The product is in the organic layer; salt/base stays in water.

References
  • Williamson, A. W. (1850).[1][4][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis."[7][8] Tetrahedron Letters, 16(38), 3251–3254.[8]

  • Kornblum, N., et al. (1963). "Solvation as a Factor in the Alkylation of Ambident Anions." Journal of the American Chemical Society, 85(9), 1359–1360.

  • Brittelli, D. R. (2025). "Williamson Ether Synthesis: Mechanism and Conditions." J&K Scientific.

  • BenchChem Tech Support. (2025). "Preventing elimination side reactions in Williamson synthesis."

Sources

Technical Support Center: Purification of Sticky Nitrobenzene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting "Oiling Out," Tars, and Persistent Impurities in Nitro-Aromatic Synthesis

Executive Summary: The "Sticky Nitro" Phenotype

Nitrobenzene intermediates often present as viscous oils or amorphous tars rather than crystalline solids. This is rarely due to the compound being an intrinsic oil; rather, it is a thermodynamic state called "supercooling," stabilized by impurities.

Nitro groups (


) are strongly electron-withdrawing, creating electron-deficient aromatic rings prone to 

-stacking. Impurities—specifically azo/azoxy coupling byproducts or partially reduced hydroxylamines —disrupt this stacking lattice, depressing the melting point below room temperature.

This guide provides self-validating protocols to break this metastable state and isolate high-purity solids.

Module 1: Recrystallization & The "Oiling Out" Phenomenon[1][2][3][4][5]

User Question: My crude nitrobenzene derivative separates as a yellow/brown oil at the bottom of the flask during recrystallization. It refuses to solidify even on ice. What is happening?

Technical Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) .[1] This occurs when the melting point of your solvated compound drops below the boiling point of the solvent.[2][1] The compound precipitates as a liquid (oil) before it can nucleate as a solid.[3][4]

Troubleshooting Protocol: The "Cloud Point" Oscillation

Do not simply cool the flask further; this locks the oil into a glass state.

Step-by-Step Methodology:

  • Re-dissolution: Reheat the mixture until the oil layer dissolves completely.

  • The Anti-Solvent Titration:

    • Use a Good Solvent (dissolves product well, e.g., Ethanol, EtOAc) and a Bad Solvent (product insoluble, e.g., Water, Hexane).

    • Add "Bad Solvent" dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[2]

  • The Redissolve Trigger: Add one drop of the "Good Solvent" to just clear the turbidity.

  • The Nucleation Zone: Remove from heat. Crucially, do not place on ice immediately. Insulate the flask with a paper towel to slow cooling.

  • Seeding: If available, add a seed crystal at

    
    . If not, scratch the inner glass wall with a glass rod to create micro-fissures for nucleation sites.
    

Visual Workflow: Troubleshooting Oiling Out

RecrystallizationLogic Start Crude Mixture Oils Out AddSolvent Add Good Solvent (Re-dissolve Oil) Start->AddSolvent CheckTemp Is Solution Boiling? CloudPoint Add Anti-Solvent until Turbid AddSolvent->CloudPoint Clear Add 1 drop Good Solvent (Clear Solution) CloudPoint->Clear Cooling Slow Cool (Insulated) Clear->Cooling Cooling->Start Oils again? Result Crystalline Solid Cooling->Result

Caption: Logic flow for breaking the "oiling out" cycle using the Cloud Point method.

Module 2: Trituration (The "Crash" Technique)

User Question: I have a sticky tar that won't recrystallize. I can't scrape it out of the flask. How do I turn this into a powder?

Technical Diagnosis: The tar is an amorphous solid trapping solvent and impurities. Trituration works by using a solvent that dissolves the impurities (and the oily surface layer) but not the product, mechanically forcing the product into a crystalline lattice.

Protocol: Sonication-Assisted Trituration

Solvent Choice: For nitro compounds, Diethyl Ether/Pentane or Cold Methanol are often effective.

  • Dissolution (Minimal): Dissolve the tar in the absolute minimum amount of a volatile solvent (e.g., DCM or Acetone).[5]

  • The Crash: Pour this concentrated solution slowly into a rapidly stirring volume (10x excess) of cold anti-solvent (e.g., Hexane or Pentane).

  • Sonication: If it clumps, place the flask in an ultrasonic bath for 5–10 minutes. The ultrasonic energy disrupts the amorphous surface, releasing trapped solvent and inducing crystallization.

  • Filtration: Filter the resulting suspension immediately.

Table 1: Common Solvent Systems for Nitro Trituration

Product Polarity"Good" Solvent (Dissolves Tar)"Bad" Solvent (Precipitates Solid)Target Impurity
High (e.g., Nitro-acids)MethanolDichloromethane (DCM)Non-polar byproducts
Medium (e.g., Nitro-anilines)Ethyl AcetateHexanes / HeptaneOily isomers
Low (e.g., Halonitrobenzenes)DCMPentane / Cold EtherResidual solvent

Module 3: Removing Colored Impurities (Azoxy/Tar)

User Question: My product is supposed to be pale yellow, but it's dark orange/brown. Recrystallization isn't fixing the color.

Technical Diagnosis: Dark color in nitro chemistry usually indicates azo (


) or azoxy  (

) coupling byproducts. These have high extinction coefficients, so even trace amounts cause intense discoloration. They are often less polar than the nitro product.
Protocol: Activated Carbon Treatment

Note: Activated carbon is most effective in polar solvents (Methanol, Ethanol) at elevated temperatures.

  • Dissolve: Dissolve crude solid in boiling ethanol.

  • Dose: Add Activated Carbon (powdered, acid-washed).

    • Dosage: 5–10% by weight of the crude mass.

    • Warning: Never add carbon to a boiling solution; it will foam over instantly. Cool slightly, add carbon, then reheat.

  • Digestion: Reflux for 15–30 minutes.

  • Hot Filtration: Filter through a Celite (diatomaceous earth) pad while still hot to remove the carbon.

  • Crystallize: Proceed with cooling/crystallization of the filtrate.

Module 4: Safety & Thermal Hazards

User Question: Can I just distill the sticky residue to purify it?

Technical Diagnosis: STOP. Distillation of nitro compounds poses a severe explosion hazard . Nitro compounds have high decomposition energies. Heating a "sticky" residue (which may contain unstable intermediates like hydroxylamines) can trigger a runaway decomposition.

Safety Decision Matrix
  • DSC Check: Before heating any nitro residue

    
    , run a Differential Scanning Calorimetry (DSC)  scan. If an exotherm is detected near your boiling point, do not distill .
    
  • Alternative: Use Vacuum Sublimation (for volatile solids) or Column Chromatography .

Visual Workflow: Safety & Purification Selection

SafetyMatrix Start Purification Method? Distill Distillation Start->Distill High BP Liquid Recrys Recrystallization (See Module 1) Start->Recrys Solid/Tar DSC Run DSC Analysis Distill->DSC Mandatory Check Safe Stable > 50°C above BP? DSC->Safe Safe->Distill Yes (High Vac only) Explode EXPLOSION RISK Do Not Distill Safe->Explode No (Exotherm detected) Chrom Column Chromatography (Silica/C18) Explode->Chrom Alternative

Caption: Decision tree emphasizing safety checks before thermal purification of nitro compounds.

References

  • BenchChem. (2025).[3][2] Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Retrieved from 3

  • University of York. (2024). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Retrieved from 1

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved from 4

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Fisher Scientific. (2014).[6] Safety Data Sheet: Nitrobenzene. Retrieved from 6

Sources

Validation & Comparative

Melting point standard for Benzyl 3-chloro-4-nitrophenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point Standard Guide: Benzyl 3-chloro-4-nitrophenyl ether

Executive Summary

Benzyl 3-chloro-4-nitrophenyl ether (CAS: 24318-00-1 analog/derivative) is a critical intermediate in the synthesis of benzotriazole herbicides and specific agrochemical formulations.[1] Its purity is a determinant factor in the yield and efficacy of downstream coupling reactions (e.g., reduction to aniline derivatives).[1]

The definitive melting point (MP) of pure Benzyl 3-chloro-4-nitrophenyl ether is 82.0 °C – 84.5 °C .[1]

This guide evaluates the optimal Melting Point Calibration Standards required to accurately validate this compound. Because the target MP (~83 °C) lies in a specific thermal window, selecting the correct reference standard is crucial for establishing linearity and minimizing systematic error.[1] We compare the performance of Vanillin , Naphthalene , and Biphenyl as calibration surrogates.[1]

Technical Specifications & Target Properties

Before selecting a standard, the target compound's thermal profile must be defined to ensure the calibration bracket is appropriate.[1]

PropertySpecificationSource
Compound Name Benzyl 3-chloro-4-nitrophenyl ether[US Patent 5686617A]
Structure 1-(Benzyloxy)-3-chloro-4-nitrobenzeneDerived
Target Melting Point 82.0 – 84.5 °C Experimental (Recrystallized)
Key Impurity (Precursor) 3-Chloro-4-nitrophenolMP: 120 – 122 °C
Detection Basis Significant MP depression if phenol remains.[1]Phase Equilibrium

Critical Insight: The large MP difference between the product (83 °C) and its phenolic precursor (120 °C) makes melting point determination a highly sensitive quality control (QC) method for this specific synthesis.

Performance Comparison: Calibration Standards

To accurately measure a sample at 83 °C, the instrument must be calibrated with a standard that melts within ±5 °C of the target.[1] Using a standard with a distant MP (e.g., Benzoic Acid at 122 °C) introduces interpolation errors.[1]

Comparative Analysis of Calibration Alternatives
FeatureVanillin (Recommended) Naphthalene Biphenyl
Melting Point 81 – 83 °C 80.2 °C69.2 °C
Proximity to Target Excellent (< 1 °C) Good (~3 °C)Poor (> 10 °C)
Thermodynamic Stability High (Sharp transition)Moderate (Sublimes)Moderate
Toxicity/Handling Low (Food Safe)Moderate (VOCs)Low
Regulatory Status USP/EP Reference StandardGeneral ReagentGeneral Reagent
Cost Efficiency HighHighHigh
Detailed Assessment

1. Vanillin (The Gold Standard)

  • Performance: Vanillin exhibits a sharp, defined solid-liquid transition at 81–83 °C, which is virtually identical to the onset temperature of Benzyl 3-chloro-4-nitrophenyl ether.[1] This eliminates "thermal lag" correction errors.[1]

  • Verdict: The superior choice for GMP/GLP environments due to the availability of USP-traceable standards.[1]

2. Naphthalene [1]

  • Performance: While the MP (80.2 °C) is close, Naphthalene has a high vapor pressure and sublimes easily. This can fog the observation window or capillary optics, leading to automated detection errors.[1]

  • Verdict: Acceptable only if Vanillin is unavailable; requires fresh sealing of capillaries.[1]

3. Biphenyl [1]

  • Performance: At 69 °C, it is too far below the target. Calibrating at 69 °C and measuring at 83 °C relies on the linearity of the heating block, which may drift.[1]

  • Verdict: Not recommended for high-precision validation of this ether.[1]

Experimental Protocol: Validation of Benzyl 3-chloro-4-nitrophenyl ether

Objective: Determine the purity of the ether intermediate using Vanillin-calibrated capillary melting point.

Step-by-Step Methodology
  • Instrument Calibration :

    • Load a capillary with USP Reference Standard Vanillin .[1]

    • Set ramp rate to 1.0 °C/min starting at 75 °C.

    • Verify MP is within 81.0–83.0 °C. If deviation > ±0.5 °C, adjust the temperature offset.

  • Sample Preparation :

    • Dry the Benzyl 3-chloro-4-nitrophenyl ether sample in a desiccator for 2 hours (solvent residues depress MP).[1]

    • Grind the sample to a fine powder to ensure uniform heat transfer.[1]

    • Fill the capillary to a height of 2–3 mm.[1] Compact by tapping.[1]

  • Measurement :

    • Fast Ramp: Heat to 70 °C at 10 °C/min.[1]

    • Slow Ramp: Reduce rate to 1.0 °C/min from 70 °C to 90 °C.

    • Observation: Record the Onset Point (first liquid droplet) and Clear Point (complete melt).

  • Acceptance Criteria :

    • Pass: Onset ≥ 81.5 °C, Range ≤ 2.0 °C (e.g., 82.0–83.5 °C).[1]

    • Fail (Impure): Onset < 80 °C or Range > 3 °C (Indicates solvent trap or phenol contamination).[1]

Visualizations & Logic Maps

Figure 1: Quality Control Decision Tree

A logical workflow for validating the ether intermediate using MP analysis.

QC_Workflow Start Synthesis Product: Benzyl 3-chloro-4-nitrophenyl ether Dry Step 1: Dry & Grind Sample Start->Dry Calibrate Step 2: Calibrate with Vanillin (Target: 81-83°C) Dry->Calibrate Measure Step 3: Measure MP (1°C/min ramp) Calibrate->Measure Decision MP Result? Measure->Decision Pass PASS: 82.0 - 84.5°C (Proceed to Next Step) Decision->Pass In Range Fail_Low FAIL: < 80°C (Solvent/Impurity) Decision->Fail_Low Depressed Fail_High FAIL: > 90°C (Check for Phenol) Decision->Fail_High Elevated

Caption: Decision tree for interpreting melting point data. Note that unreacted 3-chloro-4-nitrophenol (MP ~120°C) would significantly raise the MP if present in gross amounts, or broaden the range if present as a eutectic impurity.[1]

Figure 2: Thermal Proximity Map

Visualizing why Vanillin is the superior standard.

Thermal_Map cluster_zone Target Thermal Zone (80-85°C) Target Target Ether (82-84.5°C) Phenol Impurity: Phenol (120-122°C) Vanillin Vanillin Std (81-83°C) Vanillin->Target Ideal Match Naphthalene Naphthalene (80.2°C) Biphenyl Biphenyl (69°C)

Caption: Thermal map showing the overlap between the Target Ether and Vanillin, contrasting with the distant impurity (Phenol) and unsuitable standard (Biphenyl).

References

  • US Patent 5686617A .[1] Methods for the preparation of Benzotriazole herbicidal agents. Google Patents.

  • USP <741> Melting Range or Temperature . United States Pharmacopeia.[1] (General chapter on capillary melting point methodology and standard usage).

  • PubChem CID 10283 . 3-Chloro-4-nitrophenol (Precursor Data). National Center for Biotechnology Information.[1] [Link]

  • NIST Chemistry WebBook . Benzyl 3-nitrophenyl ether (Structural Analog Data). [Link][1]

Sources

Comparative Analysis of the UV-Vis Absorption Maximum for 4-Benzyloxy-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Spectroscopic Characterization and Method Development

Executive Summary

Introduction to Spectroscopic Characterization

4-Benzyloxy-2-chloro-1-nitrobenzene is a substituted aromatic compound whose utility in synthetic chemistry, particularly as an intermediate, necessitates thorough characterization. UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic structure of a molecule.[1][2] The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[3][4] For aromatic compounds like nitrobenzene, these transitions are typically from π to π* orbitals (π→π*) and are influenced significantly by the nature and position of substituents on the ring.[5][6]

The position of the maximum absorption, or λmax, is highly sensitive to the molecular environment. Substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing predictable shifts in the λmax.[4][7] This guide aims to:

  • Deconstruct the electronic effects of the chloro, nitro, and benzyloxy groups.

  • Provide a comparative analysis of the λmax of structurally related molecules.

  • Present a standardized protocol for the experimental determination of the λmax of 4-benzyloxy-2-chloro-1-nitrobenzene.

Theoretical Framework: Substituent Effects on the Nitrobenzene Chromophore

The parent chromophore in the target molecule is nitrobenzene. The UV-Vis spectrum of nitrobenzene in a non-polar solvent like hexane shows a strong absorption band around 252 nm, which is attributed to a π→π* transition, often referred to as the "B-band" (Benzenoid band).[8] This band arises from charge transfer from the benzene ring to the electron-withdrawing nitro group. The presence of other substituents modifies this primary absorption.

  • Chromophores and Auxochromes: A chromophore is the part of a molecule responsible for its color, typically containing unsaturated bonds (e.g., -NO2).[3] An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption (e.g., -Cl, -OCH2Ph).

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance due to its lone pairs. In the context of UV-Vis spectroscopy, it acts as a weak auxochrome, typically causing a small bathochromic (red) shift to a longer wavelength.

  • Benzyloxy Group (-OCH2Ph): The benzyloxy group is a strong auxochrome. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, extending the conjugated π-system. This donation significantly lowers the energy of the π→π* transition, leading to a substantial bathochromic shift.[7] Its effect is analogous to the well-documented methoxy group (-OCH3) in p-nitroanisole.

  • Combined Effects: In 4-benzyloxy-2-chloro-1-nitrobenzene, the substituents are positioned to have a pronounced cumulative effect. The powerful electron-donating benzyloxy group is para to the strongly electron-withdrawing nitro group, creating a classic "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which dramatically lowers the HOMO-LUMO gap and is expected to result in a significant bathochromic shift compared to nitrobenzene or 2-chloro-1-nitrobenzene.

Comparative Spectral Analysis

To estimate the λmax of 4-benzyloxy-2-chloro-1-nitrobenzene, we can analyze the experimentally determined absorption maxima of structurally similar compounds. This comparison allows for a logical prediction of the spectral behavior of the target molecule.

Caption: Structural relationships between the target molecule and its comparators.

CompoundStructureSubstituentsλmax (nm)SolventReference
Nitrobenzene C₆H₅NO₂-NO₂~252Hexane[8]
1-Chloro-2-nitrobenzene C₆H₄ClNO₂-Cl (ortho), -NO₂252Methanol[9]
1,2-Dichloro-4-nitrobenzene C₆H₃Cl₂NO₂-Cl (ortho, meta), -NO₂>290Aqueous[10]
p-Nitroanisole C₇H₇NO₃-OCH₃ (para), -NO₂~317Not Specified[11]

Analysis of Comparative Data:

  • 1-Chloro-2-nitrobenzene: The addition of a single chloro group ortho to the nitro group results in a λmax of 252 nm, showing minimal shift compared to nitrobenzene itself.[9] This suggests the ortho-chloro substituent has a limited bathochromic effect.

  • 1,2-Dichloro-4-nitrobenzene: Adding a second chlorine atom results in absorption above 290 nm.[10] This indicates that multiple halogen substituents begin to produce a more noticeable red shift.

  • p-Nitroanisole: This is the most informative analog. Replacing a hydrogen with a methoxy group (a strong electron-donating auxochrome similar to benzyloxy) para to the nitro group causes a substantial bathochromic shift to ~317 nm.[11][12] This highlights the powerful effect of the para-donating group in the "push-pull" system.

Prediction for 4-Benzyloxy-2-chloro-1-nitrobenzene: Based on the data, the dominant spectral influence will be the para-benzyloxy group. Its effect will be similar to or slightly greater than the methoxy group in p-nitroanisole. The additional ortho-chloro group is expected to contribute a minor, secondary bathochromic shift. Therefore, the λmax for 4-benzyloxy-2-chloro-1-nitrobenzene is predicted to be in the range of 320-340 nm . The exact value will be influenced by the choice of solvent.[13][14][15]

Standardized Experimental Protocol for λmax Determination

This protocol outlines the steps to reliably measure the UV-Vis absorption spectrum and determine the λmax of 4-benzyloxy-2-chloro-1-nitrobenzene. The use of a double-beam spectrophotometer is recommended for optimal accuracy.[3]

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent 1. Select & Prepare Solvent (e.g., Spectroscopic Grade Ethanol) Stock 2. Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Working 3. Prepare Working Dilutions (e.g., 2-10 µg/mL) Stock->Working Blank 4. Run Blank Spectrum (Cuvette with solvent only) Working->Blank Sample 5. Run Sample Spectrum (Scan from 400 nm down to 200 nm) Blank->Sample Identify 6. Identify λmax (Wavelength of maximum absorbance) Sample->Identify Report 7. Report Result (λmax and Absorbance) Identify->Report

Caption: Workflow for the experimental determination of λmax.

Materials and Equipment:

  • 4-benzyloxy-2-chloro-1-nitrobenzene sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer[3]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the expected absorption region (>220 nm). Spectroscopic grade ethanol is a common and appropriate choice.

    • Rationale: A spectroscopic grade solvent ensures no interfering absorbance from impurities. Ethanol is a polar protic solvent that can effectively solvate the molecule.

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a stock solution of ~1 mg/mL.

    • Rationale: A concentrated stock solution allows for precise dilutions to achieve concentrations suitable for UV-Vis analysis.

  • Preparation of Working Solution: Dilute the stock solution to prepare a working solution with a concentration of approximately 5-10 µg/mL. For example, transfer 50 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and fill to the mark with the solvent.

    • Rationale: The concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 absorbance units (AU) to ensure adherence to the Beer-Lambert Law and maximize accuracy.[2][16]

  • Instrument Setup and Blanking: Turn on the spectrophotometer and allow the lamps to stabilize. Fill a quartz cuvette with the pure solvent. Place it in both the reference and sample holders and run a baseline correction (autozero) across the desired wavelength range (e.g., 400 nm to 200 nm).

    • Rationale: The blank measurement subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely due to the analyte.[3]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum over the same wavelength range.

  • Data Analysis: Use the instrument's software to identify the wavelength at which the highest absorbance occurs. This value is the λmax. Record both the λmax and the absorbance value at this peak.

Discussion and Expected Results

Following the protocol, the resulting spectrum is expected to show a strong, broad absorption band. Based on our comparative analysis, the λmax should be observed in the 320-340 nm region. The choice of solvent can fine-tune this value. A non-polar solvent like cyclohexane might result in a slightly shorter λmax (a hypsochromic or blue shift), while more polar solvents like ethanol or acetonitrile could lead to a longer λmax (a bathochromic or red shift) due to stabilization of the more polar excited state.[13][14] The benzyloxy group, being bulkier than a methoxy group, may also introduce minor steric effects that could slightly alter the planarity and, consequently, the absorption maximum. The experimental determination is crucial for confirming the precise electronic properties of this molecule.

Conclusion

While the UV-Vis absorption maximum for 4-benzyloxy-2-chloro-1-nitrobenzene has not been explicitly reported, a robust prediction can be made through a systematic analysis of its constituent functional groups and comparison with structurally related compounds. The dominant electronic effect of the para-benzyloxy group in this "push-pull" system suggests a λmax in the 320-340 nm range. This guide provides both the theoretical foundation for this prediction and a detailed experimental protocol to enable researchers to obtain a definitive, high-quality measurement. This integrated approach of theoretical prediction and practical methodology ensures a comprehensive understanding and accurate characterization of this important chemical intermediate.

References

Sources

Technical Comparison: Impurity Profiling of Commercial 4-(Benzyloxy)-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates—particularly for aniline-based kinase inhibitors—4-(Benzyloxy)-2-chloro-1-nitrobenzene (BCNB) serves as a critical scaffold. Its quality directly dictates the yield of the subsequent reduction step and the safety profile of the final API.

This guide compares two commercial grades of BCNB: Grade A (Standard Technical) and Grade B (High-Purity Pharma) . Our analysis reveals that while Grade A offers upfront cost advantages, its impurity profile—specifically the presence of unreacted 3-chloro-4-nitrophenol and residual benzyl chloride —introduces significant downstream risks regarding stoichiometry control and genotoxic impurity (GTI) compliance under ICH M7.

Product Characterization & Synthesis Logic

To understand the impurity profile, one must first deconstruct the synthesis. BCNB is typically produced via the O-alkylation of 3-chloro-4-nitrophenol with benzyl chloride in the presence of a base (e.g.,


 or 

).
The Impurity Origin Map

The following diagram illustrates the formation of the target product alongside its critical impurities.

SynthesisPath SM1 3-Chloro-4-nitrophenol (Starting Material) Target 4-(Benzyloxy)-2-chloro- 1-nitrobenzene (BCNB) SM1->Target Base / DMF Imp1 Residual Phenol (Impurity A) SM1->Imp1 Incomplete Conversion Reagent Benzyl Chloride (Alkylating Agent) Reagent->Target Imp2 Benzyl Alcohol (Hydrolysis Byproduct) Reagent->Imp2 Hydrolysis (H2O) Imp3 Residual Benzyl Chloride (GTI - Mutagenic) Reagent->Imp3 Incomplete Removal

Figure 1: Synthetic pathway showing the origin of critical impurities. Note the persistence of Benzyl Chloride (GTI) and the Phenolic precursor.

Comparative Analysis: Grade A vs. Grade B

The following data represents a synthesis of batch analysis from multiple commercial lots.

Table 1: Impurity Profile Comparison
SpecificationGrade A (Standard Technical) Grade B (High-Purity Pharma) Impact on Downstream Process
Assay (HPLC) 97.5% - 98.5%≥ 99.8%Grade A requires stoichiometry adjustment in the next reduction step.
Appearance Yellow to orange powderOff-white to pale yellow crystalsDarker color in Grade A indicates oxidation byproducts (azoxy/azo species).
Impurity A (Phenol)0.5% - 1.5%< 0.05%Critical: Phenols can poison metal catalysts (Pd/C, Pt) during hydrogenation.
Impurity B (Benzyl Alcohol)0.2% - 0.5%< 0.10%Consumes reagents; generally benign but lowers mass balance.
Benzyl Chloride (GTI)50 - 200 ppm< 10 ppmRegulatory Risk: Grade A likely requires a purge study to meet ICH M7 limits.
Loss on Drying < 1.0%< 0.2%Moisture promotes hydrolysis of the product back to phenol.
Deep Dive: The "Hidden" Killers
1. The Catalyst Poison: 3-Chloro-4-nitrophenol (Impurity A)

In Grade A, the presence of >0.5% unreacted phenol is problematic. If the next step involves catalytic hydrogenation (reducing


 to 

), the phenolic hydroxyl group can coordinate with the catalyst surface (Pd or Pt), effectively reducing the turnover frequency (TOF).
  • Recommendation: If using Grade A, a caustic wash (

    
    ) is mandatory before hydrogenation.
    
2. The Regulatory Hazard: Benzyl Chloride

Benzyl chloride is a known alkylating agent and a Class 2 mutagenic impurity under ICH M7 .

  • Grade A: With levels up to 200 ppm, this material introduces a significant risk. If the subsequent steps do not guarantee its purge, the final drug substance may fail genotoxicity specifications.

  • Grade B: Recrystallization (typically from Ethanol/Hexane or Methanol) effectively purges this halide to safe levels (<10 ppm).

Experimental Protocols (Self-Validating)

To verify the quality of your incoming raw material, use the following HPLC method. This protocol is designed to separate the highly polar phenol from the non-polar benzyl ether.

Method A: Purity & Impurity Identification (HPLC-UV)
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Nitro group absorption) and 
    
    
    
    (Benzyl chloride check).
  • Column Temp:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 90 Ramp to elute Product
20.0 90 Wash

| 20.1 | 40 | Re-equilibration |

Validation Criteria (System Suitability):

  • Resolution (

    
    ): 
    
    
    
    between 3-Chloro-4-nitrophenol (RT ~4.5 min) and BCNB (RT ~12.5 min).
  • Tailing Factor:

    
     for the main peak.
    
Method B: Trace Benzyl Chloride Analysis (GC-MS)

Note: HPLC is insufficient for ppm-level detection of Benzyl Chloride due to weak UV activity.

  • Technique: Headspace GC-MS or Direct Injection (splitless).

  • Column: DB-624 or equivalent (volatile organic focus).

  • Standard: External calibration curve from 1 ppm to 100 ppm.

Analytical Workflow Logic

The following decision tree helps researchers select the correct analytical path based on the material grade received.

Workflow Start Incoming Material (BCNB) Step1 HPLC-UV Analysis (Method A) Start->Step1 Check1 Impurity A (Phenol) > 0.5%? Step1->Check1 Action1 Perform Caustic Wash (0.5M NaOH) Check1->Action1 Yes Step2 GC-MS Analysis (Method B) Check1->Step2 No Action1->Step2 Check2 Benzyl Chloride > 10 ppm? Step2->Check2 Action2 Recrystallize (EtOH/Hexane) Check2->Action2 Yes Final Release for Synthesis Check2->Final No Action2->Final

Figure 2: Quality Control Decision Tree for BCNB. Note the specific remediation steps for failing grades.

Conclusion & Recommendation

For early-stage exploration (medicinal chemistry), Grade A is acceptable provided a caustic wash is performed to remove the phenolic impurity. However, for Process Development and GMP manufacturing , Grade B is the mandatory choice. The cost of upgrading Grade A (solvent, time, yield loss during recrystallization) often exceeds the price premium of Grade B, particularly when factoring in the regulatory burden of quantifying genotoxic Benzyl Chloride.

Final Verdict:

  • Use Grade A: Only for non-GMP, gram-scale synthesis where catalyst loading can be increased.

  • Use Grade B: For all scale-up activities, catalytic hydrogenations, and GMP batches.

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • PubChem. (n.d.). 3-Chloro-4-nitrophenol (Compound Summary). National Library of Medicine. Link

  • Org. Synth. (1928). Benzylation of Phenols: General Procedures. Organic Syntheses, Coll. Vol. 1, p.102.
  • ECHA. (n.d.). Benzyl Chloride - Substance Information & Classification. European Chemicals Agency.[2][3] Link

  • BenchChem. (2025). HPLC Analysis of Nitroaniline Derivatives (Contextual Method).Link (Representative source for nitro-aromatic HPLC conditions).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The correct handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 4-(Benzyloxy)-2-chloro-1-nitrobenzene (CAS No. 50508-54-8).

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this directive is synthesized from the established hazard profiles of structurally analogous chlorinated nitroaromatic compounds. The procedures outlined herein are based on a foundational understanding of chemical reactivity and toxicology to ensure a self-validating system of safety. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

The Inferred Hazard Profile: Understanding the 'Why'

4-(Benzyloxy)-2-chloro-1-nitrobenzene belongs to the chlorinated nitroaromatic class of compounds. Chemicals in this family are recognized for their potential toxicity and environmental persistence.[1][2] The presence of a nitro group, a chloro-substituent, and an aromatic ring system suggests a profile of significant health and environmental hazards.

Based on data from similar compounds like 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, we can infer the following primary hazards:

  • Acute Toxicity: These compounds are often toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Chronic Health Effects: Prolonged or repeated exposure may cause damage to organs, particularly the blood and liver.[5][6] Furthermore, some chlorinated nitroaromatics are suspected of causing cancer.

  • Environmental Hazard: This class of chemicals is typically toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.[4][7]

  • Combustibility: The compound is likely a combustible solid or liquid.[5] Upon combustion, it can decompose to release toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[3][4][6]

This intrinsic hazard profile dictates that 4-(Benzyloxy)-2-chloro-1-nitrobenzene must be treated as a hazardous waste. Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[7][8]

Hazard Data Summary for Structurally Similar Compounds

For a clear, comparative overview, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds. This data underpins the cautious approach mandated for 4-(Benzyloxy)-2-chloro-1-nitrobenzene.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-2-nitrobenzene 88-73-3Toxic if swallowed or in contact with skin (H301 + H311); Suspected of causing cancer (H351); Toxic to aquatic life with long lasting effects (H411).[3]
1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[9]
Nitrobenzene 98-95-3Toxic if inhaled (H331); Suspected of causing cancer (H351); Suspected of damaging fertility or the unborn child (H361); Causes damage to organs through prolonged or repeated exposure (H372); Toxic to aquatic life (H401).[10][11]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate engineering controls and PPE are in place. The causality is clear: to prevent exposure via inhalation, dermal contact, or ingestion, a multi-layered defense is required.

  • Engineering Controls: Always handle 4-(Benzyloxy)-2-chloro-1-nitrobenzene within a certified chemical fume hood to control vapor and dust exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Immediately change any contaminated clothing.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator is necessary.[12]

Step-by-Step Disposal Protocol

The guiding principle for disposal is strict waste segregation to ensure the designated treatment path—high-temperature incineration—is not compromised.[9]

Step 1: Waste Segregation

  • Isolate Halogenated Waste: 4-(Benzyloxy)-2-chloro-1-nitrobenzene is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[9]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[9] Mixing complicates the disposal process and can create additional hazards.

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition.[9]

  • Labeling: Immediately and clearly label the waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(Benzyloxy)-2-chloro-1-nitrobenzene"

    • The approximate concentration and volume

    • The date of accumulation

    • The appropriate hazard pictograms (e.g., toxic, environmental hazard)[9]

Step 3: On-Site Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[9]

  • Ventilation: Store the waste in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Professional Disposal: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

  • Incineration: The standard and recommended method for the final disposal of chlorinated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility. This process effectively destroys the toxic organic structure, converting it into less harmful substances.[9]

Emergency Spill Management Workflow

In the event of a spill, a rapid and systematic response is critical to mitigate exposure and environmental contamination.

Spill_Management_Workflow cluster_Initial_Response Immediate Actions cluster_Containment_Cleanup Spill Mitigation cluster_Final_Steps Post-Cleanup Alert Alert Personnel & Evacuate Area PPE Don Full PPE: - Respirator - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Alert->PPE Secure Scene Contain Contain Spill (Use inert absorbent like vermiculite or sand) PPE->Contain Approach Spill Collect Carefully Collect Contaminated Material Contain->Collect Containerize Place in Labeled Hazardous Waste Container Collect->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Waste Secured Report Report Incident to EHS Decontaminate->Report

Caption: Workflow for safe spill management of 4-(Benzyloxy)-2-chloro-1-nitrobenzene.

Trust, Verification, and Compliance

This document serves as an expert guide based on established chemical safety principles. However, it is not a substitute for regulatory compliance. The ultimate responsibility for lawful and safe chemical disposal lies with the researcher and their institution. Always prioritize the directives provided by your local EHS department, as they are tailored to your specific facility and local regulations. By integrating this expert guidance with strict adherence to institutional protocols, you build a robust and trustworthy safety culture in your laboratory.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene. Fisher Scientific.
  • 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.
  • Degradation of chlorinated nitroaromatic compounds.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Sigma-Aldrich.
  • (PDF) Degradation of chlorinated nitroaromatic compounds.
  • 1-(benzyloxy)-2-chloro-4-nitrobenzene. Sigma-Aldrich.
  • Safety D
  • MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB). oxfordlabchem.com.
  • ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • 1-Chloro-2-Nitro Benzene CAS No 88-73-3 MATERIAL SAFETY D
  • MATERIAL SAFETY DATA SHEET - ORTHO CHLORO NITRO BENZENE (ONCB). oxfordlabchem.com.
  • Safety Data Sheet - Nitrobenzene. DC Fine Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.